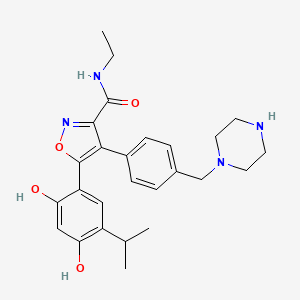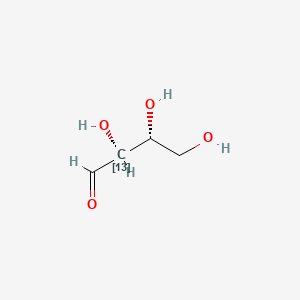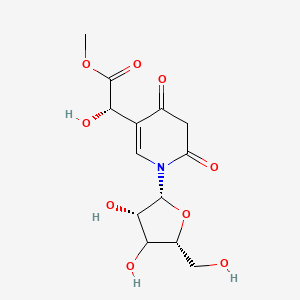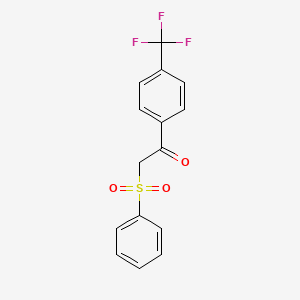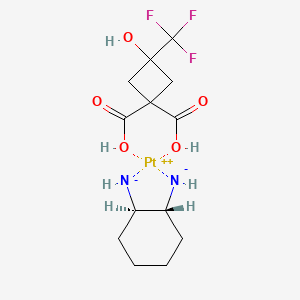
Antitumor agent-78
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antitumor agent-78 is a compound known for its potent antitumor properties. It inhibits glutathione peroxidase 4 (GPx-4) and elevates cyclooxygenase-2 (COX2), leading to ferroptosis. This compound activates the tumor cell intrinsic apoptotic pathway (Bax-Bcl-2-caspase-3) and inhibits the epithelial-mesenchymal transition (EMT) process in tumor cells . This compound exhibits significant antitumor effects and inhibits the growth and migration of cancer cells .
Chemical Reactions Analysis
Antitumor agent-78 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antitumor agent-78 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of ferroptosis and apoptosis.
Biology: It is used to investigate the cellular pathways involved in cancer cell growth and migration.
Medicine: It is being studied for its potential use in cancer therapy, particularly in targeting specific pathways involved in tumor progression.
Industry: It may have applications in the development of new anticancer drugs and therapies.
Mechanism of Action
The mechanism of action of antitumor agent-78 involves the inhibition of glutathione peroxidase 4 (GPx-4) and the elevation of cyclooxygenase-2 (COX2), leading to ferroptosis . This compound also activates the tumor cell intrinsic apoptotic pathway (Bax-Bcl-2-caspase-3) and inhibits the epithelial-mesenchymal transition (EMT) process in tumor cells . These actions result in the inhibition of cancer cell growth and migration.
Comparison with Similar Compounds
Antitumor agent-78 can be compared with other similar compounds, such as:
Cisplatin: A platinum-containing antitumor compound that forms DNA adducts, leading to apoptosis.
Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to apoptosis.
Paclitaxel: A taxane that stabilizes microtubules, preventing cell division and leading to apoptosis.
This compound is unique in its dual action of inhibiting GPx-4 and elevating COX2, leading to ferroptosis and apoptosis, which distinguishes it from other antitumor compounds .
Properties
Molecular Formula |
C13H19F3N2O5Pt |
|---|---|
Molecular Weight |
535.38 g/mol |
IUPAC Name |
[(1R,2R)-2-azanidylcyclohexyl]azanide;3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylic acid;platinum(2+) |
InChI |
InChI=1S/C7H7F3O5.C6H12N2.Pt/c8-7(9,10)6(15)1-5(2-6,3(11)12)4(13)14;7-5-3-1-2-4-6(5)8;/h15H,1-2H2,(H,11,12)(H,13,14);5-8H,1-4H2;/q;-2;+2/t;5-,6-;/m.1./s1 |
InChI Key |
CEYBQGMUBLGFEH-JGHXHLRYSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)[NH-])[NH-].C1C(CC1(C(F)(F)F)O)(C(=O)O)C(=O)O.[Pt+2] |
Canonical SMILES |
C1CCC(C(C1)[NH-])[NH-].C1C(CC1(C(F)(F)F)O)(C(=O)O)C(=O)O.[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


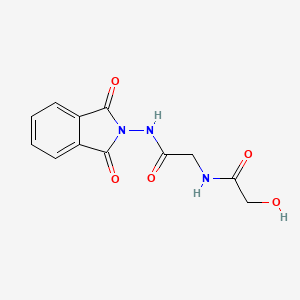
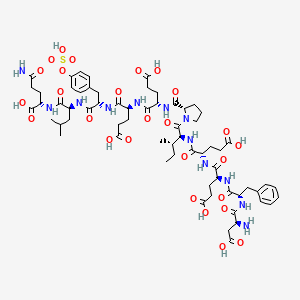
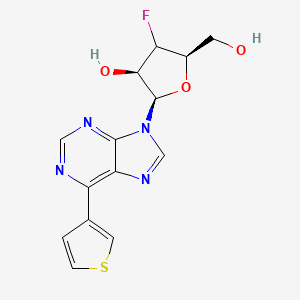
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B12390951.png)
![1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390954.png)
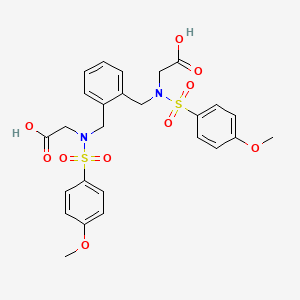
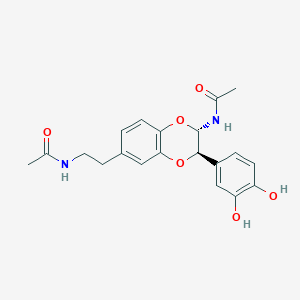
![(1R,10R)-10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12390970.png)
